molecular formula C17H16FNO5S B280749 4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate

4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate

Cat. No.: B280749
M. Wt: 365.4 g/mol
InChI Key: XNVGHFHZTOMTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical and pharmaceutical research. This compound is commonly referred to as Fmoc-protected amino acid, which is used in the synthesis of peptides.

Mechanism of Action

The mechanism of action of 4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate is related to its ability to protect the amino group of an amino acid during peptide synthesis. This protecting group is removed after the peptide synthesis is complete, allowing the amino acid to be incorporated into the peptide chain. This compound also plays a crucial role in the solid-phase synthesis of peptides, where it is used to anchor the growing peptide chain to a solid support.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in peptide synthesis. However, the peptides synthesized using this compound may have various biochemical and physiological effects, depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate in peptide synthesis is its ability to protect the amino group of an amino acid, which allows for the synthesis of complex peptides. This compound is also relatively easy to use and is compatible with a wide range of peptide synthesis protocols.
However, there are also some limitations associated with the use of this compound. For example, it is relatively expensive compared to other protecting groups used in peptide synthesis. Additionally, this compound may not be suitable for the synthesis of certain peptides, depending on their sequence and structure.

Future Directions

There are several future directions for the use of 4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate in scientific research. One potential area of research is the development of new protecting groups that are more efficient and cost-effective than Fmoc-protected amino acids. Another potential direction is the use of this compound in the synthesis of peptides with specific biological activities, such as antimicrobial peptides or peptides with potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a protecting group for the amino group of an amino acid during peptide synthesis and is also used in the solid-phase synthesis of peptides. While there are some limitations associated with the use of this compound, it remains a valuable tool for the synthesis of complex peptides and has significant potential for future research.

Synthesis Methods

The synthesis of 4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate involves the reaction of 4-aminophenyl acetic acid with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of the Fmoc-protected amino acid, which can be used in the synthesis of peptides.

Scientific Research Applications

4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate has numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a protecting group for the amino group of an amino acid during peptide synthesis. It is also used in the solid-phase synthesis of peptides, which is a widely used method for the preparation of peptides.

Properties

Molecular Formula

C17H16FNO5S

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C17H16FNO5S/c1-11-10-14(18)4-9-17(11)25(22,23)19(12(2)20)15-5-7-16(8-6-15)24-13(3)21/h4-10H,1-3H3

InChI Key

XNVGHFHZTOMTEO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Origin of Product

United States

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